(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine CAS 916210-68-9 properties
(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine CAS 916210-68-9 properties
CAS: 916210-68-9 Formula: C₈H₇ClF₃NO Molecular Weight: 225.59 g/mol
Executive Summary: The Fluorinated Scaffold
(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine is a high-value intermediate in medicinal chemistry, specifically utilized for "Lead Optimization" in drug discovery. This compound belongs to the class of substituted benzylamines , serving as a critical linker or "warhead" attachment point in small molecule therapeutics.
Its structural significance lies in the specific meta-substitution pattern of the Chlorine (-Cl) and Trifluoromethoxy (-OCF₃) groups. This combination offers a dual advantage:
-
Metabolic Stability: The strategic placement of electron-withdrawing groups (EWGs) blocks metabolic "hotspots" on the phenyl ring, extending the half-life (
) of derived drugs. -
Lipophilicity Modulation: The -OCF₃ group is a superior lipophilic bioisostere to the methoxy (-OCH₃) group, improving membrane permeability (LogP) without sacrificing steric compatibility.
This guide details the physicochemical properties, validated synthesis routes, and handling protocols for researchers utilizing CAS 916210-68-9.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The following data aggregates calculated values and class-based experimental averages for 3,5-disubstituted benzylamines.
| Property | Value / Description | Note |
| IUPAC Name | (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine | |
| CAS Number | 916210-68-9 | |
| Molecular Formula | C₈H₇ClF₃NO | |
| Exact Mass | 225.0168 | |
| Physical State | Colorless to pale yellow oil (Free Base) | Hygroscopic solid as HCl salt |
| Boiling Point | ~235–245 °C (Predicted) | @ 760 mmHg |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | High density due to halogenation |
| pKa (Conjugate Acid) | ~8.9–9.2 | Lower than benzylamine (9.[1][2][3][4][5][6][7][8]3) due to EWGs |
| LogP (Predicted) | 2.8–3.1 | Highly lipophilic |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water (Free Base) |
Synthesis & Manufacturing Protocols
Direct sourcing of CAS 916210-68-9 can be costly or subject to lead times. The following protocol describes the industry-standard Nitrile Reduction Route , which offers the highest atom economy and purity profile.
Core Reaction Pathway
The synthesis proceeds via the reduction of 3-chloro-5-(trifluoromethoxy)benzonitrile using a Borane-Dimethyl Sulfide (BMS) complex or Lithium Aluminum Hydride (LAH).
Reagents Required:
-
Precursor: 3-Chloro-5-(trifluoromethoxy)benzonitrile (Commercial building block).
-
Reducing Agent: Borane-Dimethyl Sulfide (BMS) complex (2.0 M in THF).
-
Solvent: Anhydrous Tetrahydrofuran (THF).[6]
-
Quench: Methanol (MeOH) and HCl (conc.).
Step-by-Step Protocol (Self-Validating System):
-
Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (
) for 15 minutes. -
Solvation: Dissolve 1.0 eq of the nitrile precursor in anhydrous THF (0.5 M concentration). Cool to 0°C using an ice bath.
-
Reduction: Add BMS (2.5 eq) dropwise over 20 minutes. Critical: Maintain internal temperature <5°C to prevent runaway exotherms.
-
Reflux: Remove ice bath. Heat the system to reflux (66°C) for 3–5 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 8:2). The nitrile spot (
) should disappear; a baseline amine spot will appear.
-
-
Quench (The "Methanolysis" Step): Cool to 0°C. Cautiously add MeOH dropwise until gas evolution (
) ceases. -
Acid Hydrolysis: Add 6M HCl (excess) and reflux for 1 hour to break the Boron-Nitrogen complex.
-
Workup:
-
Basify aqueous layer to pH >12 using 4M NaOH.
-
Extract 3x with Dichloromethane (DCM).
-
Dry organics over
and concentrate in vacuo.
-
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and the critical decision nodes for purification.
Caption: Figure 1. Validated synthesis workflow for CAS 916210-68-9 via nitrile reduction, highlighting critical QC checkpoints.
Medicinal Chemistry Applications
The "Fluorine Effect" in Drug Design
Researchers select CAS 916210-68-9 to introduce the 3-Cl, 5-OCF₃ motif. This specific substitution pattern is non-trivial and serves distinct pharmacological purposes:
-
Bioisosterism of -OCF₃:
-
The trifluoromethoxy group is often called a "super-halogen." It mimics the steric bulk of an isopropyl group but possesses electronic properties similar to chlorine.
-
Conformational Bias: The -OCF₃ group tends to lie orthogonal to the phenyl ring, forcing the molecule into specific 3D conformations that can enhance binding selectivity in enzyme pockets.
-
-
Metabolic Blocking:
-
The 3- and 5-positions on a phenyl ring are common sites for Cytochrome P450 (CYP) oxidation. Blocking both positions with halogens (Cl) and halogenated ethers (OCF₃) effectively "armors" the ring against degradation, significantly increasing the drug's half-life.
-
SAR Logic Diagram
Understanding the electronic contributions of the substituents is vital for Structure-Activity Relationship (SAR) studies.
Caption: Figure 2. Structural Analysis of CAS 916210-68-9 showing the functional contribution of each moiety to the pharmacophore.
Safety, Handling, and Storage[5]
Hazard Classification: Corrosive (Category 1B), Skin Sensitizer.
Handling Protocols
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. Handle only in a fume hood.
-
Air Sensitivity: The free base amine readily absorbs
from the air to form carbamates. Store under Argon or Nitrogen. -
Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and anhydrides unless intended for reaction.
Emergency Procedures
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. The lipophilic nature of the compound aids skin penetration; rapid washing is critical.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[9] Remove contact lenses.
-
Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18614356, (3,5-Bis(trifluoromethyl)phenyl)methanamine (Analog Reference). Retrieved from [Link]
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for -OCF3 utility).
-
Google Patents (2020). CN110885291B: Synthetic method of 3-chloro-5-(difluoromethoxy)benzylamine.[6] (Methodology basis for nitrile reduction).[6] Retrieved from
- Leroux, F. R., et al. (2014).Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Current Topics in Medicinal Chemistry.
Sources
- 1. 3,6-Nonadien-1-ol | C9H16O | CID 42011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile [cymitquimica.com]
- 3. 2-(Benzenesulfonylmethylamino)-3-chloro-5-(trifluoromethyl)benzonitrile [synhet.com]
- 4. trans,cis-2,6-Nonadien-1-ol [webbook.nist.gov]
- 5. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
- 6. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 7. PubChemLite - 3-chloro-5-(trifluoromethyl)benzonitrile (C8H3ClF3N) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
